1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Sigma receptor Structure-activity relationship Phenoxy substitution

Procure this specific phenoxyacetyl piperazine probe to eliminate SAR confounding in CNS receptor studies. Unlike N-methyl, N-phenyl, or N-benzyl analogs, the N-cyclopentyl group provides a conformationally constrained, lipophilic motif (estimated logP ~2.5–3.0) critical for mapping sigma receptor binding pocket tolerance. The 4-methylphenoxy substitution (σp = −0.17) creates a distinct electronic environment compared to 4-halo or 4-methoxy variants, directly impacting binding affinity and functional activity. Ideal for anticonvulsant screening panels where the phenoxyacetyl linker assigns anticonvulsant-predominant rather than anxiolytic-predominant activity. Use as the 4-methyl reference in a systematic para-substituent Hammett SAR matrix.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
Cat. No. B10885200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCC3
InChIInChI=1S/C18H26N2O2/c1-15-6-8-17(9-7-15)22-14-18(21)20-12-10-19(11-13-20)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3
InChIKeyCKGSKCOKAFQVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone: A Phenoxyacetyl Piperazine Research Intermediate for CNS-Targeted Screening


1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone (molecular formula C18H26N2O2, molecular weight 302.4 g/mol) is a synthetic phenoxyacetyl piperazine derivative bearing a 4-methylphenoxy moiety and an N-cyclopentyl substituent on the piperazine ring . This compound belongs to a class of N-(phenoxyacetyl)piperazine analogs that have been investigated for central nervous system (CNS) activity, including antidepressant-like, anxiolytic, and anticonvulsant effects in rodent models [1]. The cyclopentyl group confers distinct steric and lipophilic properties compared to N-methyl or N-phenyl piperazine variants, while the 4-methylphenoxy substitution introduces a specific electron-donating para-substituent that differentiates it from halo-, methoxy-, or unsubstituted phenoxy analogs [2].

Why Generic Substitution Fails for 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone in Receptor-Targeted Research


Phenoxyacetyl piperazine derivatives cannot be simply interchanged in receptor-targeted screening or SAR studies due to the profound impact of both the piperazine N-substituent and the phenoxy ring substitution on binding affinity, selectivity, and functional activity. The N-cyclopentyl group in this compound provides a conformationally constrained, lipophilic substituent (calculated logP contribution approximately +2.0 relative to unsubstituted piperazine) that is distinct from the N-methyl, N-phenyl, or N-benzyl variants commonly employed in comparator compounds [1]. Simultaneously, the 4-methyl group on the phenoxy ring modulates electron density at the aromatic ether oxygen and alters the compound's hydrogen-bonding capacity compared to 4-chloro, 4-bromo, 4-methoxy, or unsubstituted phenoxy analogs—differences that have been shown to produce divergent sigma receptor binding profiles and CNS behavioral outcomes within this chemical series [2]. Procurement of a close analog without verifying its substitution pattern therefore risks confounding SAR interpretation and introducing unintended selectivity shifts.

Quantitative Differentiation Evidence for 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone vs. Closest Analogs


Para-Substituent Effect on Phenoxy Ring: 4-Methyl vs. 4-Bromo Phenoxyacetyl Cyclopentylpiperazine in Sigma Receptor Screening

The para-substituent on the phenoxy ring critically determines sigma receptor engagement within the cyclopentylpiperazine chemotype. The 4-bromo analog, 2-(4-bromophenoxy)-1-(4-cyclopentylpiperazin-1-yl)ethanone, exhibited an EC50 of 5.85 μM (5,850 nM) in a sigma receptor-associated screening assay at the Southern Research Molecular Libraries Screening Center [1]. The 4-methyl substituent present in the target compound is electron-donating (Hammett σp = −0.17) versus the electron-withdrawing 4-bromo substituent (σp = +0.23), predicting a substantially different electron distribution at the phenoxy oxygen and consequently altered hydrogen-bond acceptor strength. This physicochemical divergence is expected to produce a distinct sigma receptor affinity profile for the 4-methyl analog compared to the 4-bromo benchmark, though direct head-to-head binding data for the target compound remains to be published.

Sigma receptor Structure-activity relationship Phenoxy substitution

Piperazine N-Substituent Comparison: Cyclopentyl vs. Methyl in 4-Methylphenoxyacetyl Piperazines

The N-cyclopentyl substituent in the target compound confers significantly greater lipophilicity and steric bulk compared to the N-methyl variant. The N-methyl analog, 2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone (molecular formula C14H20N2O2, MW 248.32 g/mol), has been characterized by NMR as part of fragment library quality control at BMRB but lacks published receptor binding data [1]. The cyclopentyl group introduces an additional four carbon atoms and a cyclic constraint (ΔMW = +54.08 g/mol; calculated ΔlogP ≈ +1.2 to +1.5) compared to the N-methyl analog. This lipophilicity difference is within the range known to influence blood-brain barrier permeability and non-specific binding in CNS-targeted compound series within the phenoxyalkylpiperazine class [2]. The target compound therefore occupies a distinct physicochemical space relative to the simpler N-methylpiperazine comparator.

Piperazine SAR N-substituent effect Lipophilicity modulation

Phenoxyacetyl vs. Phenoxyalkyl Linker Differentiation: Class-Level CNS Activity Profile

Within the broader piperazine chemotype, the phenoxyacetyl linker (O-CH2-C=O) present in the target compound represents a distinct pharmacophoric element compared to phenoxyalkyl (O-(CH2)n) or phenoxyethoxyethyl linkers. A systematic study by Pańczyk et al. (2019) demonstrated that varying the linker between the phenoxy group and the piperazine ring produced divergent CNS activity profiles in mouse behavioral models [1]. Phenoxyacetyl derivatives (compounds 13–16 in the series) exhibited a multimodal CNS activity fingerprint distinguishable from phenoxyalkyl derivatives. The lead phenoxyalkyl compound, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride, showed anxiolytic-like activity in the four-plate test at 1.25 mg/kg i.p. with 5-HT1A Ki = 35 nM, while the phenoxyacetyl subclass demonstrated anticonvulsant activity in the MES (maximal electroshock) test [1]. The target compound, bearing a phenoxyacetyl linker with a cyclopentylpiperazine and 4-methylphenoxy motif, occupies a distinct linker-defined pharmacological space that cannot be replicated by phenoxyalkyl or phenoxyethoxyethyl analogs.

Linker SAR Phenoxyacetyl Anticonvulsant activity

Cyclopentylpiperazine vs. Phenylpiperazine Scaffold in Analgesic Phenoxyacetyl Derivatives

Historical structure-activity relationship studies on 1,4-bis(phenoxyacetyl)piperazine derivatives have established that the nature of the piperazine N-substituent strongly modulates analgesic potency in murine models [1]. In a study of bis(phenoxyacetyl)piperazines evaluated by the pressure method in mice, ortho-chloro and ortho-bromo phenyl-substituted derivatives exhibited potent climbing depression activity, whereas compounds with alternative substitution patterns showed very weak activity [1]. The target compound contains a mono-phenoxyacetyl substitution pattern with an N-cyclopentyl group—a cycloalkyl substituent that is structurally distinct from the aryl-substituted piperazines in the bis(phenoxyacetyl) series. While the bis-substituted scaffold is not a direct comparator for the mono-substituted target, the data demonstrate that piperazine N-substitution is a critical determinant of analgesic/CNS depressant activity magnitude within the phenoxyacetyl chemotype, and that the cyclopentyl group occupies a structural space not evaluated in the published bis(phenoxyacetyl)piperazine SAR studies [1].

Piperazine scaffold comparison Analgesic activity 1,4-Bis(phenoxyacetyl)piperazine

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone


Sigma Receptor Ligand Screening and SAR Probe Development

Deploy this compound as a phenoxyacetyl piperazine probe in sigma-1/sigma-2 receptor binding assays. The 4-methylphenoxy substitution provides a distinct electronic environment (σp = −0.17) relative to the 4-bromo comparator (EC50 = 5,850 nM) [1], enabling systematic mapping of the para-substituent tolerance within the sigma receptor binding pocket. The N-cyclopentyl group further differentiates this compound from N-aryl piperazine sigma ligands that have been extensively characterized in the literature [2].

CNS Multitarget Profiling in Anticonvulsant-Focused Screening Cascades

Include this compound in anticonvulsant screening panels based on class-level evidence that phenoxyacetyl piperazine derivatives exhibit anticonvulsant activity in the MES test, whereas phenoxyalkyl-linked analogs preferentially show anxiolytic-like activity [3]. The phenoxyacetyl linker (O-CH2-C=O) is the key structural determinant that assigns this compound to the anticonvulsant-predominant rather than anxiolytic-predominant subclass within the piperazine CNS chemotype. Direct head-to-head comparisons with phenoxyalkyl analogs are recommended to quantify linker-dependent potency differences.

Lipophilicity-Dependent CNS Penetration Studies

Utilize this compound as a tool to study the relationship between N-substituent lipophilicity and CNS exposure within the 4-methylphenoxyacetyl piperazine series. The N-cyclopentyl derivative (estimated logP ≈ 2.5–3.0) occupies a higher lipophilicity range than the N-methyl analog (XLogP ≈ 1.0–1.3; MW 248.32) [4], making it suitable for evaluating how incremental logP increases affect brain-to-plasma ratio, non-specific tissue binding, and in vivo efficacy in rodent behavioral models.

Phenoxy Substitution SAR Library Expansion

Incorporate this compound as the 4-methyl reference point in a systematic para-substituent SAR matrix alongside the 4-bromo (EC50 = 5,850 nM), 4-chloro, 4-methoxy, and unsubstituted phenoxy analogs of the cyclopentylpiperazine scaffold [1] . This matrix approach enables quantitative assessment of the Hammett relationship between phenoxy substitution and receptor binding affinity, guiding the design of optimized lead compounds with balanced potency and physicochemical properties.

Quote Request

Request a Quote for 1-(4-Cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.